![molecular formula C16H22N2O5 B14629399 N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine CAS No. 56609-93-9](/img/structure/B14629399.png)
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine is a synthetic compound that belongs to the class of organic compounds known as peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-valine, and a methyl group attached to the glycine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Coupling Reaction: The protected L-valine is then coupled with N-methylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: The methyl group on the glycine residue can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to remove the benzyloxycarbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: The major product is the free amino acid derivative.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Substitution: The products are substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: It serves as a precursor for the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in further reactions, allowing the compound to exert its effects.
Comparación Con Compuestos Similares
N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: This compound also contains a benzyloxycarbonyl protecting group and is used in peptide synthesis.
N-[(Benzyloxy)carbonyl]-L-proline: This compound is a potent inhibitor of prolidase and is used in biochemical research.
N-[(Benzyloxy)carbonyl]-L-serine benzyl ester: This compound is used as a building block in peptide synthesis and as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structure, which allows for targeted applications in peptide synthesis and research.
Propiedades
Número CAS |
56609-93-9 |
|---|---|
Fórmula molecular |
C16H22N2O5 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
2-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)14(15(21)18(3)9-13(19)20)17-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,22)(H,19,20)/t14-/m0/s1 |
Clave InChI |
HWEKMKZHDLNZKR-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


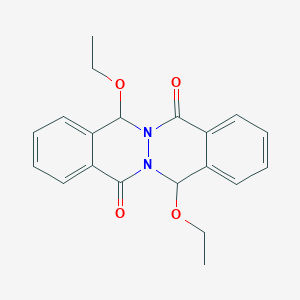
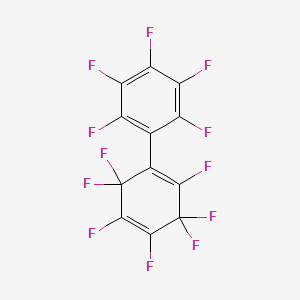
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
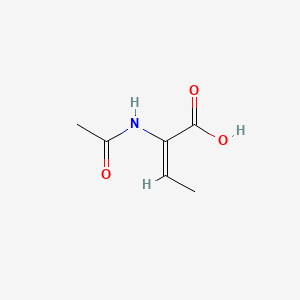


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
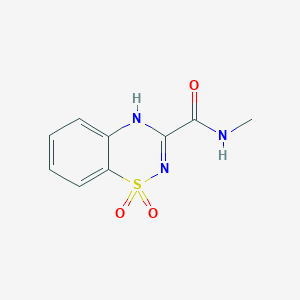

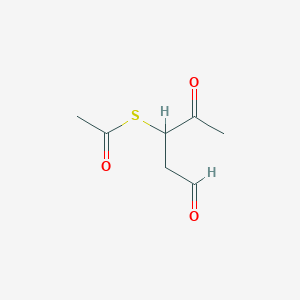
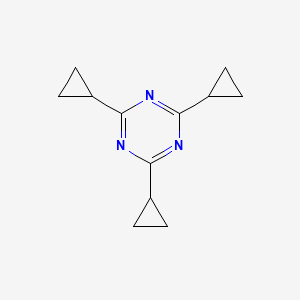
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
